molecular formula C14H15F2N3O2S B12280609 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole

1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole

Cat. No.: B12280609
M. Wt: 327.35 g/mol
InChI Key: KLIXLAAOJACBHD-UHFFFAOYSA-N
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Description

1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole is a complex organic compound that belongs to the class of imidazoles. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a 3,5-difluorobenzenesulfonyl group attached to an azetidine ring, which is further linked to a methyl-substituted imidazole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole typically involves multiple steps, starting with the preparation of the azetidine ring and the imidazole ring separately. The azetidine ring can be synthesized through the cyclization of appropriate amines or nitriles under controlled conditions. The imidazole ring is often prepared through the cyclization of amido-nitriles or other suitable precursors using catalysts such as nickel .

Once the individual rings are prepared, they are linked together through a series of reactions involving sulfonylation and alkylation. The reaction conditions for these steps often require the use of strong bases, solvents like dimethylformamide (DMF), and elevated temperatures to ensure complete conversion and high yields .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, industrial production may involve the use of advanced purification techniques such as chromatography and crystallization to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve the use of solvents like DMF, elevated temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • **1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-1H-imidazole
  • **1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-ethyl-1H-imidazole
  • **1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-pyrazole

Uniqueness

The uniqueness of 1-{[1-(3,5-difluorobenzenesulfonyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole lies in its specific combination of functional groups and structural features. The presence of the 3,5-difluorobenzenesulfonyl group and the azetidine ring imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds.

Properties

Molecular Formula

C14H15F2N3O2S

Molecular Weight

327.35 g/mol

IUPAC Name

1-[[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]methyl]-2-methylimidazole

InChI

InChI=1S/C14H15F2N3O2S/c1-10-17-2-3-18(10)7-11-8-19(9-11)22(20,21)14-5-12(15)4-13(16)6-14/h2-6,11H,7-9H2,1H3

InChI Key

KLIXLAAOJACBHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2CN(C2)S(=O)(=O)C3=CC(=CC(=C3)F)F

Origin of Product

United States

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